molecular formula C8H11F3N2O5 B1673060 Heparastatin CAS No. 153758-25-9

Heparastatin

Cat. No.: B1673060
CAS No.: 153758-25-9
M. Wt: 272.18 g/mol
InChI Key: UOPZEWVVILIZJY-NEEWWZBLSA-N
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Description

    Heparastatin: is a compound that inhibits , an enzyme involved in the degradation of heparan sulfate (HS) chains.

  • HS is a complex polysaccharide found in the extracellular matrix and on cell surfaces. It plays essential roles in cell adhesion, signaling, and tissue development.
  • This compound’s ability to inhibit heparanase makes it relevant in various biological contexts.
  • Scientific Research Applications

      Biological Research: Heparastatin is crucial for studying heparanase function. Researchers investigate its impact on cell migration, angiogenesis, and tumor metastasis.

      Cancer Therapy: Heparanase plays a role in cancer progression. This compound’s inhibition of heparanase may have therapeutic potential.

      Inflammation and Immunity: this compound’s effects on immune responses and inflammation are areas of interest.

      Cardiovascular Health: this compound’s impact on vascular health and atherosclerosis is being explored.

  • Mechanism of Action

    Target of Action

    Heparastatin, also known as (3S,4S,5R,6R)-4,5-dihydroxy-6-(2,2,2-trifluoroacetamido)piperidine-3-carboxylic acid, is primarily targeted towards the enzyme heparanase . Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate, a key component of the extracellular matrix and basement membrane . This enzyme plays a crucial role in various biological processes, including inflammation, angiogenesis, and cancer metastasis .

    Mode of Action

    This compound acts as a heparanase inhibitor . This inhibition prevents the degradation of heparan sulfate, thereby affecting the processes that rely on heparanase activity .

    Biochemical Pathways

    The inhibition of heparanase by this compound impacts several biochemical pathways. Heparanase is involved in the degradation of the extracellular matrix and basement membrane, which are critical steps in cell migration and invasion . By inhibiting heparanase, this compound can potentially affect these processes, thereby influencing the progression of diseases such as cancer and inflammation .

    Pharmacokinetics

    The pharmacokinetics of similar compounds, such as pravastatin, suggest that active transport mechanisms may be involved . Pravastatin, for instance, is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter

    Result of Action

    The inhibition of heparanase by this compound can have several molecular and cellular effects. For instance, it can prevent the degradation of the extracellular matrix and basement membrane, thereby potentially inhibiting cell migration and invasion . This could have therapeutic implications in diseases such as cancer and inflammation, where these processes play a critical role .

    Action Environment

    The action of this compound can be influenced by various environmental factors. For example, the uptake of heparanase into mast cells was found to be significantly increased in the presence of this compound . .

    Preparation Methods

    • The synthetic routes for Heparastatin are not widely documented, but it can be chemically synthesized.
    • Industrial production methods may involve modifications of existing synthetic pathways or optimization for large-scale production.
  • Chemical Reactions Analysis

    • Heparastatin does not undergo extensive chemical reactions due to its specific role as a heparanase inhibitor.
    • it may interact with other molecules in biological systems.
    • Common reagents and conditions are not well-defined for this compound, given its specialized function.
  • Comparison with Similar Compounds

    • Heparastatin is unique due to its specific role as a heparanase inhibitor.
    • Similar compounds include other heparanase inhibitors (e.g., synthetic analogs, modified heparins).
    • this compound’s selectivity and potency distinguish it from other molecules.

    Remember that this compound’s research is ongoing, and its full potential is yet to be explored. If you need further information or have additional questions, feel free to ask!

    Properties

    IUPAC Name

    (3S,4S,5R,6R)-4,5-dihydroxy-6-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H11F3N2O5/c9-8(10,11)7(18)13-5-4(15)3(14)2(1-12-5)6(16)17/h2-5,12,14-15H,1H2,(H,13,18)(H,16,17)/t2-,3-,4-,5+/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UOPZEWVVILIZJY-NEEWWZBLSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(C(C(C(N1)NC(=O)C(F)(F)F)O)O)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1[C@@H]([C@@H]([C@@H]([C@H](N1)NC(=O)C(F)(F)F)O)O)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H11F3N2O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30934804
    Record name 4,5-Dihydroxy-6-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]piperidine-3-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30934804
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    272.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    153758-25-9
    Record name 6-(Trifluoroacetamido)-4,5-dihydroxypiperidine-3-carboxylic acid
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153758259
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 4,5-Dihydroxy-6-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]piperidine-3-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30934804
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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